molecular formula C16H11ClN2O B14663677 1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one CAS No. 36998-77-3

1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one

Katalognummer: B14663677
CAS-Nummer: 36998-77-3
Molekulargewicht: 282.72 g/mol
InChI-Schlüssel: VLOYJJMQBUMMMP-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with a chlorophenyl group and a propenone moiety

Vorbereitungsmethoden

The synthesis of 1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one typically involves the condensation of 2-aminobenzimidazole with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex benzimidazole derivatives, which are of interest for their diverse chemical properties.

    Biology: Benzimidazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. They are being investigated for their potential use in developing new therapeutic agents.

    Medicine: The compound’s potential as a pharmacophore has led to research into its use in drug discovery and development, particularly for targeting specific enzymes and receptors.

    Industry: In the industrial sector, benzimidazole derivatives are used as corrosion inhibitors, dyes, and catalysts. This compound’s unique structure makes it a candidate for various industrial applications.

Wirkmechanismus

The mechanism of action of 1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The chlorophenyl group can enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one can be compared with other similar benzimidazole derivatives, such as:

    2-((1-Benzoyl-1H-benzimidazol-2-yl)thio)-1-(4-chlorophenyl)ethanol: This compound has a similar benzimidazole core but with different substituents, leading to variations in its chemical and biological properties.

    2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide: Another derivative with a benzimidazole ring, but with additional functional groups that may confer different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and interactions with biological targets.

Eigenschaften

CAS-Nummer

36998-77-3

Molekularformel

C16H11ClN2O

Molekulargewicht

282.72 g/mol

IUPAC-Name

(E)-1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C16H11ClN2O/c17-12-8-5-11(6-9-12)7-10-15(20)16-18-13-3-1-2-4-14(13)19-16/h1-10H,(H,18,19)/b10-7+

InChI-Schlüssel

VLOYJJMQBUMMMP-JXMROGBWSA-N

Isomerische SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)/C=C/C3=CC=C(C=C3)Cl

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)C=CC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.